molecular formula C21H17Br3N8O B10912953 2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B10912953
M. Wt: 637.1 g/mol
InChI Key: ZXNMPLVJZSUPRW-KIBLKLHPSA-N
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Description

2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound characterized by its multiple bromine atoms and a unique triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps. One common method includes the bromination of phenol derivatives using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The triazine ring is introduced through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or triazines.

Scientific Research Applications

2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and triazine ring structure enable it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its specific combination of bromine atoms and the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17Br3N8O

Molecular Weight

637.1 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(4-bromoanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H17Br3N8O/c1-11-7-12(2)32(31-11)21-28-19(26-16-5-3-14(22)4-6-16)27-20(29-21)30-25-10-13-8-15(23)9-17(24)18(13)33/h3-10,33H,1-2H3,(H2,26,27,28,29,30)/b25-10+

InChI Key

ZXNMPLVJZSUPRW-KIBLKLHPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)NC4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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